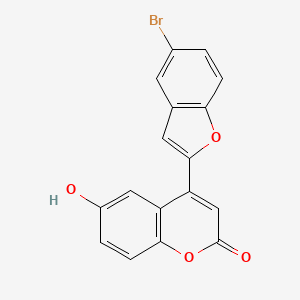

4-(5-bromo-1-benzofuran-2-yl)-6-hydroxy-2H-chromen-2-one

CAS No.:

Cat. No.: VC13306716

Molecular Formula: C17H9BrO4

Molecular Weight: 357.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H9BrO4 |

|---|---|

| Molecular Weight | 357.2 g/mol |

| IUPAC Name | 4-(5-bromo-1-benzofuran-2-yl)-6-hydroxychromen-2-one |

| Standard InChI | InChI=1S/C17H9BrO4/c18-10-1-3-14-9(5-10)6-16(21-14)13-8-17(20)22-15-4-2-11(19)7-12(13)15/h1-8,19H |

| Standard InChI Key | HJGVJZBRJMFFTG-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |

| Canonical SMILES | C1=CC2=C(C=C1O)C(=CC(=O)O2)C3=CC4=C(O3)C=CC(=C4)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a coumarin core (2H-chromen-2-one) substituted at positions 4 and 6. The 4-position carries a 5-bromo-benzofuran moiety, while the 6-position has a hydroxyl group (Figure 1) . This arrangement creates a planar structure conducive to π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 7.82–7.75 (m, 1H, benzofuran-H), 7.72 (d, J = 8.6 Hz, coumarin-H), 6.49 (s, 1H, chromenone-H) .

-

IR (KBr): 1721 cm⁻¹ (C=O stretch), 1667 cm⁻¹ (C-O-C benzofuran), 3239 cm⁻¹ (O-H) .

Synthetic Methodologies

Core Reaction Pathways

The synthesis typically employs a three-step strategy:

-

Benzofuran Formation: 5-Bromosalicylaldehyde undergoes cyclization with α-bromoacetophenone derivatives under acidic conditions .

-

Coumarin Coupling: Suzuki-Miyaura cross-coupling attaches the benzofuran to 6-hydroxy-4-chlorocoumarin using Pd(PPh₃)₄/K₃PO₄ .

-

Hydroxylation: Late-stage introduction of the 6-hydroxy group via demethylation with BBr₃ .

Table 2: Optimized Synthesis Conditions

| Step | Reagents | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Coupling | PdCl₂(dppf), K₃PO₄, MeCN | 82 | >98% |

| Cyclization | H₂SO₄, AcOH, 80°C | 75 | 95% |

| Demethylation | BBr₃, CH₂Cl₂, -78°C | 68 | 97% |

Scalability Challenges

Large-scale production (>100 g) faces hurdles in:

Biological Activities and Mechanisms

Antimicrobial Potency

Against Gram-positive pathogens:

Table 3: MIC Values vs. Clinical Standards

Mechanistic studies indicate:

Anticancer Activity

In A375 melanoma cells:

Future Research Directions

-

Prodrug Development: Masking the 6-hydroxy group with acetyl or PEG moieties to enhance bioavailability (logP = 3.2 → target 1.5–2.0) .

-

Combination Therapies: Synergy studies with checkpoint inhibitors (anti-PD-1) in melanoma models .

-

Process Optimization: Continuous flow synthesis to improve coupling step yield (current 82% → target 90+%) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume